molecular formula C10H11NO3S B1305221 (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 201942-90-7

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1305221
CAS No.: 201942-90-7
M. Wt: 225.27 g/mol
InChI Key: APAUAYLVDHNFBF-JAVCKPHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring, a phenolic hydroxyl group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the thiazolidine ring. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated thiazolidine derivatives

Scientific Research Applications

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

    2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the (4R) configuration, which may affect its biological activity.

    2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.

    2-(2-hydroxyphenyl)-1,3-oxazolidine-4-carboxylic acid: Contains an oxazolidine ring, which may alter its reactivity and biological effects.

Uniqueness: The (4R) configuration of (4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid imparts specific stereochemical properties that can influence its interaction with biological targets, potentially enhancing its efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

(4R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAUAYLVDHNFBF-JAVCKPHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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